molecular formula C8H5FO B14850508 3-Fluoro-1-benzofuran

3-Fluoro-1-benzofuran

Katalognummer: B14850508
Molekulargewicht: 136.12 g/mol
InChI-Schlüssel: JGYWACJSZBPNJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Fluorobenzofuran is a fluorinated derivative of benzofuran, a heterocyclic compound consisting of a fused benzene and furan ring.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-fluorobenzofuran typically involves the fluorination of benzofuran derivatives. One common method includes the reaction of benzofuran with trifluoromethyl hypofluorite (CF₃OF), which yields 2-fluoro-3-trifluoromethoxy-2,3-dihydrobenzofurans. Subsequent treatment with ethanolic potassium hydroxide produces 3-fluorobenzofuran in a yield of 61% . Another method involves the use of silver fluoride as a fluorinating and dehydrohalogenating reagent .

Industrial Production Methods

Industrial production of 3-fluorobenzofuran may involve large-scale fluorination processes using similar reagents and conditions as those used in laboratory synthesis. The choice of method depends on factors such as yield, cost, and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

3-Fluorobenzofuran undergoes various chemical reactions, including:

    Oxidation: Oxidative reactions can modify the furan ring, leading to the formation of different functional groups.

    Reduction: Reduction reactions can alter the electronic properties of the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents at different positions on the benzofuran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-fluorobenzofuran and its derivatives involves interactions with specific molecular targets and pathways. For example, some derivatives may inhibit enzymes or interfere with cellular processes, leading to their biological effects. The exact mechanism depends on the specific structure and functional groups present on the compound .

Vergleich Mit ähnlichen Verbindungen

3-Fluorobenzofuran can be compared with other fluorinated benzofurans and furans:

Eigenschaften

Molekularformel

C8H5FO

Molekulargewicht

136.12 g/mol

IUPAC-Name

3-fluoro-1-benzofuran

InChI

InChI=1S/C8H5FO/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H

InChI-Schlüssel

JGYWACJSZBPNJH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CO2)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.